molecular formula C9H16N2O3 B12661437 2-(Dimethylamino)ethyl 5-oxo-L-prolinate CAS No. 34834-78-1

2-(Dimethylamino)ethyl 5-oxo-L-prolinate

Cat. No.: B12661437
CAS No.: 34834-78-1
M. Wt: 200.23 g/mol
InChI Key: VXLWESKPIFFDJU-ZETCQYMHSA-N
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Description

2-(Dimethylamino)ethyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C9H16N2O3 It is an ester derivative of 5-oxo-L-proline and is characterized by the presence of a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-oxo-L-proline derivatives, while reduction can produce 5-hydroxy-L-proline derivatives.

Scientific Research Applications

2-(Dimethylamino)ethyl 5-oxo-L-prolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across biological membranes. Once inside the cell, the compound may undergo enzymatic hydrolysis to release 5-oxo-L-proline, which can participate in various metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxo-L-prolinate: Similar in structure but with an ethyl group instead of a dimethylaminoethyl group.

    Methyl 5-oxo-L-prolinate: Contains a methyl group instead of a dimethylaminoethyl group.

    2-(Dimethylamino)ethyl 5-oxo-D-prolinate: The D-isomer of the compound.

Uniqueness

2-(Dimethylamino)ethyl 5-oxo-L-prolinate is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with biological systems, making it a valuable compound for various research applications.

Properties

CAS No.

34834-78-1

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

2-(dimethylamino)ethyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-11(2)5-6-14-9(13)7-3-4-8(12)10-7/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m0/s1

InChI Key

VXLWESKPIFFDJU-ZETCQYMHSA-N

Isomeric SMILES

CN(C)CCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CN(C)CCOC(=O)C1CCC(=O)N1

Origin of Product

United States

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